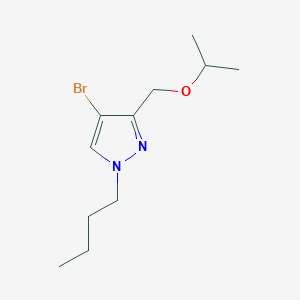
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of certain signaling pathways involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory properties. Additionally, it has been found to induce apoptosis in cancer cells, leading to its potential anti-tumor properties.
Advantages and Limitations for Lab Experiments
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has several advantages and limitations for lab experiments. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of drugs for the treatment of various diseases. Additionally, its potential use in the development of fluorescent probes for imaging applications makes it a useful tool for studying various biological processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole. Further studies are needed to fully understand its mechanism of action and potential applications in the development of drugs for the treatment of various diseases. Additionally, its potential use in the development of fluorescent probes for imaging applications should be further explored. Overall, 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has the potential to be a valuable tool in various fields of scientific research.
Synthesis Methods
The synthesis of 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1-butylpyrazole with isopropoxymethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.
Scientific Research Applications
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of drugs for the treatment of various diseases. Additionally, it has been studied for its potential use in the development of fluorescent probes for imaging applications.
properties
IUPAC Name |
4-bromo-1-butyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-6-14-7-10(12)11(13-14)8-15-9(2)3/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJKCWPMXQNQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

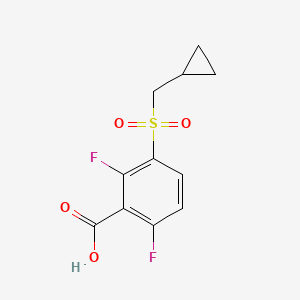
![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)
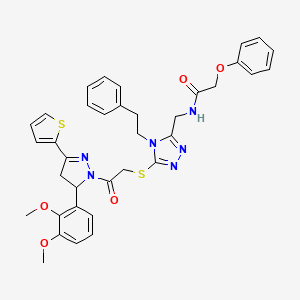
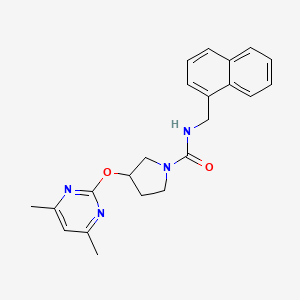
![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)
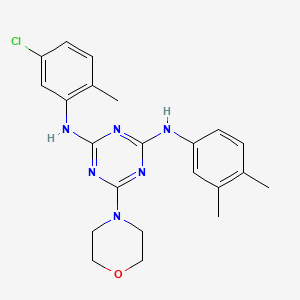
![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)
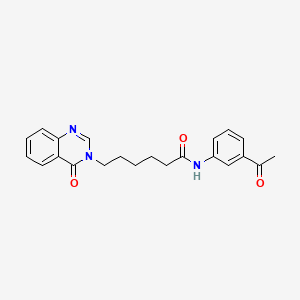
![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)
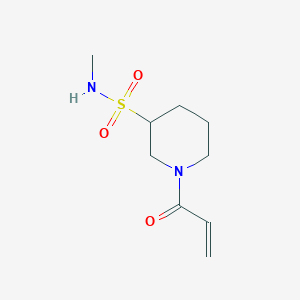
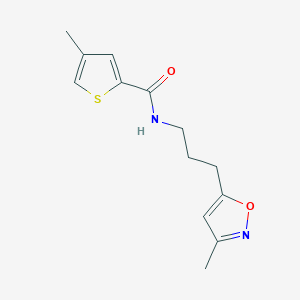
![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)
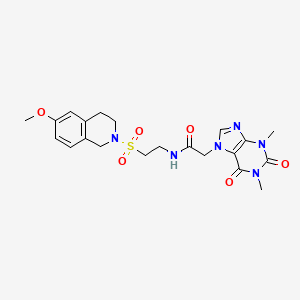
![3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2584219.png)